1-Propoxycyclohexane-1-carbonitrile

Description

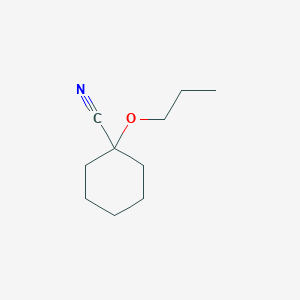

Structure

3D Structure

Properties

IUPAC Name |

1-propoxycyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c1-2-8-12-10(9-11)6-4-3-5-7-10/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGLDGYRWLKQOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1(CCCCC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801293321 | |

| Record name | Cyclohexanecarbonitrile, 1-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801293321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384429-48-4 | |

| Record name | Cyclohexanecarbonitrile, 1-propoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1384429-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanecarbonitrile, 1-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801293321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 Propoxycyclohexane 1 Carbonitrile and Analogous Compounds

Retrosynthetic Analysis of the 1-Propoxycyclohexane-1-carbonitrile Structure

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.indeanfrancispress.comresearchgate.neticj-e.org This process allows for the identification of potential synthetic pathways. For this compound, two primary retrosynthetic disconnections can be considered, focusing on the formation of the C-O (ether) and C-C (nitrile) bonds at the C1 position of the cyclohexane (B81311) ring.

Route A: Ether formation as the final key step. This approach involves the disconnection of the propoxy group, suggesting a nucleophilic substitution reaction. The synthons for this disconnection would be a 1-hydroxycyclohexane-1-carbonitrile anion (alkoxide) and a propyl halide.

Route B: Nitrile formation as the final key step. This strategy focuses on the disconnection of the cyano group. This leads back to a propoxy-substituted cyclohexanone (B45756) and a cyanide source.

These two primary disconnections form the basis for the synthetic strategies discussed in the following sections.

Established Synthetic Pathways for Related Cyclohexane-1-carbonitriles and Propoxy-Substituted Ethers

The synthesis of this compound can be envisioned by combining well-established reactions for the formation of ethers and nitriles.

The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and asymmetrical ethers. wikipedia.orgmasterorganicchemistry.comtcichemicals.comlibretexts.org This reaction involves the reaction of an alkoxide ion with a primary alkyl halide via an S\textsubscript{N}2 mechanism. wikipedia.orglibretexts.org

In the context of synthesizing propoxycyclohexane (B12942481) analogs, a relevant alcohol would be reacted with a base to form the corresponding alkoxide. This alkoxide would then be treated with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) to form the desired ether. For the specific target molecule, this would imply the synthesis of a 1-hydroxycyclohexane-1-carbonitrile precursor, which would then be deprotonated and reacted with a propyl halide.

| Reactant 1 | Reactant 2 | Base | Product |

| Cyclohexanol (B46403) | 1-Bromopropane | Sodium Hydride | Propoxycyclohexane |

| 4-Methylcyclohexanol | 1-Iodopropane | Potassium Hydride | 1-Methyl-4-propoxycyclohexane |

This table illustrates the application of the Williamson ether synthesis for the formation of propoxycyclohexane analogs.

The introduction of a cyano group onto a cyclohexanone ring is a key step in the synthesis of cyclohexanecarbonitrile (B123593) derivatives. A common method for this transformation is the reaction of a ketone with a cyanide source, such as hydrogen cyanide (HCN) or an alkali metal cyanide (e.g., KCN, NaCN), to form a cyanohydrin. chemguide.co.uklibretexts.org This reaction is typically acid- or base-catalyzed.

For the synthesis of this compound, a plausible route would involve the initial synthesis of 1-propoxycyclohexanone, which would then undergo a cyano-functionalization reaction. The reaction of 1-propoxycyclohexanone with a cyanide source would yield the target molecule.

| Starting Material | Cyanide Source | Product |

| Cyclohexanone | KCN/H₂SO₄ | Cyclohexane-1,1-diol-1-carbonitrile (cyanohydrin) |

| 4-Methylcyclohexanone | NaCN/HCl | 1-Hydroxy-4-methylcyclohexane-1-carbonitrile |

This table provides examples of cyano-functionalization reactions on cyclohexanone derivatives.

Modern Catalytic Approaches for the Formation of Similar Chemical Linkages

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental compatibility.

Ruthenium catalysts have emerged as powerful tools for a variety of organic transformations, including the formation of ether linkages. researchgate.netual.esacs.orgnih.govacs.orgyoutube.comnih.gov These catalysts can promote etherification reactions through various mechanisms, such as dehydrative coupling of alcohols and hydroalkoxylation of alkenes. researchgate.net While direct application to the synthesis of this compound from readily available precursors might be challenging, ruthenium-catalyzed methods offer potential for the synthesis of related propoxy-substituted cyclohexanes.

For instance, a ruthenium-catalyzed reaction could potentially be employed for the direct coupling of cyclohexanol with propanol, although selectivity and the presence of the nitrile group could present challenges.

| Catalyst System | Reactant 1 | Reactant 2 | Product |

| RuCl₂(PPh₃)₃ | Cyclohexanol | Propanol | Propoxycyclohexane |

| [Ru(p-cymene)Cl₂]₂ | Cyclohexene (B86901) | Propanol | Propoxycyclohexane |

This table illustrates potential applications of ruthenium catalysts in the formation of propoxycyclohexane.

Hydrocyanation, the addition of hydrogen cyanide across a double or triple bond, is a powerful method for the synthesis of nitriles. wikipedia.orgwikipedia.orgrsc.orgresearchgate.nettue.nl This reaction is often catalyzed by transition metal complexes, most notably nickel-based catalysts. wikipedia.orgtue.nl In the context of synthesizing cyclohexanecarbonitrile derivatives, the hydrocyanation of a cyclohexene precursor could be a viable route.

Furthermore, the hydrocyanation of ketones to form cyanohydrins can also be considered a modern catalytic approach, with various catalysts being developed to improve efficiency and enantioselectivity in the case of prochiral ketones.

| Substrate | Catalyst | Cyanide Source | Product |

| Cyclohexene | Ni(cod)₂ / dppf | HCN | Cyclohexanecarbonitrile |

| Cyclohexanone | Ti(OiPr)₄ | TMSCN | 1-(Trimethylsilyloxy)cyclohexane-1-carbonitrile |

This table shows examples of modern hydrocyanation methods for nitrile synthesis.

Green Chemistry Principles in the Synthesis of this compound Analogs

The application of green chemistry principles to the synthesis of this compound analogs is crucial for developing environmentally benign and economically viable production methods. This involves a holistic approach that considers all aspects of a chemical process, from starting materials to final products and waste generation.

The choice of solvent is a critical factor in the sustainability of a synthetic process, as solvents often constitute the largest proportion of waste generated. nih.gov Traditional organic solvents are frequently volatile, flammable, and toxic, posing risks to human health and the environment. whiterose.ac.uk Green chemistry encourages the use of safer, more environmentally friendly alternatives.

Several solvent selection guides have been developed to assist chemists in choosing more sustainable options. whiterose.ac.ukresearchgate.netscribd.comubc.caresearchgate.net These guides typically classify solvents based on their environmental, health, and safety (EHS) profiles. whiterose.ac.ukresearchgate.net For the synthesis of α-alkoxynitriles like this compound, this could mean replacing hazardous solvents such as benzene, chloroform, and N,N-dimethylformamide (DMF) with greener alternatives. whiterose.ac.uk

Potential Green Solvents for α-Alkoxynitrile Synthesis:

Water: An ideal green solvent due to its non-toxicity, non-flammability, and abundance. However, the low solubility of many organic reactants in water can be a limitation.

Ethanol and Isopropanol: These alcohols are generally considered safer alternatives to more volatile solvents and are biodegradable. researchgate.net

2-Methyltetrahydrofuran (2-MeTHF): A bio-based solvent that is a promising replacement for tetrahydrofuran (THF). whiterose.ac.uk

Ethyl Acetate: Valued for its biodegradability and relatively low toxicity. researchgate.net

Deep Eutectic Solvents (DESs): These are mixtures of compounds that form a liquid at a lower temperature than either of the individual components. Natural deep eutectic solvents (NADESs) are particularly attractive as they are derived from natural sources and are often biodegradable. rsc.org

The optimization of the reaction medium also involves considering factors such as temperature and pressure to minimize energy consumption. researchgate.net The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can significantly reduce solvent usage and waste generation. scirp.orgresearchgate.net For instance, a one-pot synthesis of cyclohexanecarbonitrile from cyclohexanone has been developed, which unifies the solvent and utilizes environmentally friendly oxidants. scirp.orgresearchgate.net

Interactive Data Table: Comparison of Solvents for Sustainable Synthesis

| Solvent | Classification | Key Advantages | Potential Disadvantages |

| Water | Recommended | Non-toxic, non-flammable, abundant | Poor solubility for many organic compounds |

| Ethanol | Recommended | Biodegradable, relatively low toxicity | Can be flammable |

| Ethyl Acetate | Recommended | Biodegradable, good solvency for many compounds | Flammable |

| 2-Methyltetrahydrofuran (2-MeTHF) | Recommended | Bio-based, good alternative to THF | Can form peroxides |

| Toluene | Usable | Good solvency for non-polar compounds | Toxic, suspected of causing organ damage |

| Dichloromethane (DCM) | Problematic | Effective solvent for a wide range of compounds | Toxic, potential carcinogen |

| N,N-Dimethylformamide (DMF) | Hazardous | High boiling point, good for polar compounds | Toxic, reproductive hazard |

To quantitatively assess the "greenness" of a synthetic route, several metrics have been developed. These metrics help chemists to design more efficient and less wasteful processes. nih.govgreenchemistry-toolkit.org

Key Green Chemistry Metrics:

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. nih.govjocpr.com An ideal reaction has an atom economy of 100%. Addition and rearrangement reactions typically have high atom economies, while substitution and elimination reactions are less efficient. nih.gov

E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-factor is the ratio of the mass of waste produced to the mass of the desired product. chembam.com A lower E-factor indicates a more environmentally friendly process. The pharmaceutical industry has historically had very high E-factors, highlighting the need for greener synthetic methods. nih.govchembam.com

Reaction Mass Efficiency (RME): RME is the ratio of the mass of the final product to the total mass of the reactants used. rsc.org

By applying these metrics, different synthetic routes to this compound and its analogs can be compared and the most sustainable option can be identified. For example, a study on the synthesis of cyclohexanecarbonitrile evaluated different one-pot procedures using metrics like EcoScale, EATOS, and a newly introduced Sustainability Index of the Synthesis (SIS). scirp.orgresearchgate.net These evaluations demonstrated that the one-pot processes were more sustainable than traditional multi-step syntheses. scirp.orgresearchgate.net

Interactive Data Table: Green Chemistry Metrics for a Hypothetical Synthesis

| Metric | Formula | Ideal Value | Significance |

| Atom Economy | (MW of product / Σ MW of reactants) x 100% | 100% | Measures the efficiency of atom incorporation. |

| E-Factor | Mass of waste / Mass of product | 0 | Indicates the amount of waste generated. |

| Process Mass Intensity (PMI) | Total mass in / Mass of product | 1 | Reflects the overall mass efficiency of a process. |

| Reaction Mass Efficiency (RME) | Mass of product / Total mass of reactants | 100% | Considers yield and stoichiometry. |

Mechanistic Elucidation of Key Synthetic Steps Relevant to this compound Formation

A deep understanding of the reaction mechanisms involved in the formation of this compound is essential for optimizing reaction conditions, improving yields, and controlling stereochemistry. This involves studying the movement of electrons and the energetic landscape of the reaction pathway.

The formation of α-alkoxynitriles often involves nucleophilic addition to a carbonyl or imine group. For example, the synthesis of cyanohydrins, which are precursors to some α-alkoxynitriles, involves the nucleophilic attack of a cyanide ion on a carbonyl carbon. youtube.com The mechanism involves the formation of an alkoxide intermediate, which is then protonated. youtube.com

In the context of this compound, a key step would likely be the formation of the C-O and C-CN bonds at the same carbon atom. One possible route is the reaction of cyclohexanone with a source of cyanide and propanol. The mechanism would likely proceed through the formation of a cyanohydrin intermediate, followed by etherification.

Another relevant reaction is the hydrocyanation of a vinyl ether. In this process, the vinyl ether is protonated to form an oxocarbenium ion, which then reacts with a cyanide source like trimethylsilyl cyanide (Me3SiCN). nih.govnih.gov

Proposed Mechanistic Steps:

Activation of the Carbonyl/Vinyl Ether: The electrophilicity of the carbonyl carbon in cyclohexanone or the double bond in a cyclohexenyl propyl ether needs to be enhanced. This can be achieved through protonation or coordination with a Lewis acid.

Nucleophilic Attack by Cyanide: A cyanide nucleophile attacks the electrophilic carbon, forming a new carbon-carbon bond.

Formation of the Ether Linkage: The propoxy group can be introduced either before or after the addition of the nitrile group. If a cyanohydrin is an intermediate, the hydroxyl group can be alkylated to form the ether. Alternatively, propanol could act as a nucleophile in a reaction involving an activated intermediate.

It is important to note that α-alkoxynitriles can undergo unexpected reactions. For instance, in the presence of a strong base like tris(methylthio)methyllithium, an α-alkoxynitrile can undergo self-condensation in a variant of the Thorpe reaction, rather than the expected C1-elongation. mdpi.comresearchgate.net

Computational chemistry plays a crucial role in elucidating reaction mechanisms by allowing for the study of transition states and the calculation of reaction energy profiles. nih.gov Density Functional Theory (DFT) is a powerful tool for investigating the energetics of reactions involving nitriles. nih.govthieme-connect.com

By modeling the reaction pathway, chemists can identify the rate-determining step, which is the step with the highest activation energy. nih.gov This information is invaluable for optimizing reaction conditions to favor the desired product. For example, a DFT study on the reaction of nitriles with cysteine identified the transition state for the nucleophilic attack and calculated the activation energy, which correlated well with experimental results. nih.govacs.org

In the synthesis of this compound, transition state analysis could be used to:

Compare the energy barriers for different proposed mechanistic pathways.

Understand the role of catalysts in lowering the activation energy of the rate-determining step.

Predict the stereochemical outcome of the reaction by analyzing the energies of different diastereomeric transition states.

For the hydrocyanation of a vinyl ether, a proposed catalytic cycle involves the protonation of the enol ether to form a chiral ion pair, followed by the transfer of cyanide from an activated silyl cyanide species. nih.gov Computational modeling of this cycle could provide insights into the factors that control the enantioselectivity of the reaction.

Interactive Data Table: Hypothetical Energy Profile Data

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| 0 | Reactants (Cyclohexanone + HCN + Propanol) | 0 |

| 1 | Transition State 1 (Cyanohydrin formation) | +15 |

| 2 | Intermediate (Cyclohexanecyanohydrin) | -5 |

| 3 | Transition State 2 (Etherification) | +20 |

| 4 | Products (this compound) | -10 |

Advanced Spectroscopic and Structural Characterization of 1 Propoxycyclohexane 1 Carbonitrile

X-ray Diffraction (XRD) for Solid-State Structural Determination

While NMR spectroscopy reveals the structure of a molecule in solution, X-ray diffraction (XRD) provides an unambiguous picture of its atomic arrangement in the solid state. wikipedia.org It is the most powerful technique for determining the precise three-dimensional structure of a crystalline compound. researchgate.net

To perform this analysis, a high-quality single crystal of 1-Propoxycyclohexane-1-carbonitrile is required. wikipedia.orgacs.org The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule. nih.gov

From this data, a wealth of structural information can be obtained:

Precise Molecular Geometry: The exact bond lengths, bond angles, and torsion angles of the entire molecule are determined with high precision.

Solid-State Conformation: The analysis would definitively confirm the conformation of the cyclohexane (B81311) ring (e.g., a perfect or slightly distorted chair) and the precise orientation of the propoxy and cyano substituents in the crystalline form.

Molecular Packing: The data reveals how individual molecules of this compound arrange themselves in the crystal lattice. This includes an understanding of the intermolecular forces, such as van der Waals interactions, that govern the crystal's structure.

Table 3: Representative Crystallographic Data for a Small Organic Molecule This table presents typical parameters that would be determined in a single-crystal XRD analysis of a compound like this compound.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₇NO |

| Formula Weight | 167.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~12.1 |

| β (°) | ~98.5 |

| Volume (ų) | ~1020 |

| Z (molecules/unit cell) | 4 |

Polymorphism: Many organic compounds can crystallize in multiple different forms, a phenomenon known as polymorphism. Each polymorph has a unique crystal lattice and, consequently, different physicochemical properties such as melting point, stability, and solubility. Powder X-ray Diffraction (PXRD) is a primary technique used to screen for and identify different polymorphic forms of a crystalline solid. If this compound were to exhibit polymorphism, PXRD would be essential for characterizing each distinct crystalline phase.

Crystal Habit: This term describes the external morphology or shape of a crystal. While the internal structure is defined by the unit cell and space group, the external habit is influenced by the conditions of crystallization (e.g., solvent, temperature, cooling rate).

Structure Refinement and Quality Assessment of Crystallographic Data

The precise three-dimensional arrangement of atoms in a crystalline solid of this compound would be determined using single-crystal X-ray diffraction. This technique involves passing X-rays through a crystal of the compound and analyzing the resulting diffraction pattern.

Structure Refinement: Once the initial crystal structure is solved, a process of refinement is undertaken to improve the accuracy of the atomic positions and other crystallographic parameters. This iterative process aims to minimize the difference between the observed diffraction data and the data calculated from the structural model. Key parameters refined include:

Atomic Coordinates: The x, y, and z positions of each atom in the unit cell.

Anisotropic Displacement Parameters: These describe the thermal motion of each atom, providing insight into its vibrational freedom within the crystal lattice.

Occupancy Factors: In cases of disorder, these factors indicate the proportion of different atomic positions.

Quality Assessment: The quality and reliability of the final crystal structure are assessed using several metrics, which would be presented in a crystallographic data table.

Table 1: Hypothetical Crystallographic Data Quality Metrics for this compound

| Parameter | Description | Ideal Value |

|---|---|---|

| R1 | A measure of the agreement between the observed and calculated structure factor amplitudes. | < 0.05 for well-resolved structures |

| wR2 | A weighted R-factor based on squared structure factor amplitudes. | < 0.15 for good quality data |

| Goodness-of-Fit (GooF) | Should be close to 1, indicating a good fit between the model and the data. | ~1 |

| Residual Electron Density | The remaining electron density after the model has been fitted. Large positive or negative peaks may indicate missing atoms or errors in the model. | Close to zero |

Mass Spectrometry (MS) for Fragmentation Analysis and Accurate Mass Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-resolution mass spectrometry (HRMS) can measure the mass of a molecule with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of this compound. While low-resolution mass spectrometry might give a nominal mass of 167, HRMS could distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.

For this compound (C₁₀H₁₇NO), the theoretical exact mass can be calculated using the precise masses of its constituent isotopes.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways and Structural Insights

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide structural information. For this compound, MS/MS would reveal characteristic fragmentation patterns.

Hypothetical Fragmentation Pathways:

Loss of the propoxy group: A common fragmentation pathway would likely involve the cleavage of the C-O bond, resulting in the loss of a propoxy radical (•OCH₂CH₂CH₃) or propanol (HOCH₂CH₂CH₃), leading to a prominent fragment ion corresponding to the cyclohexanecarbonitrile (B123593) cation.

Cleavage of the propyl chain: Fragmentation could also occur within the propoxy group, leading to the loss of ethylene (C₂H₄) or a methyl radical (•CH₃).

Ring opening of the cyclohexane: The cyclohexane ring could undergo fragmentation, leading to a series of smaller fragment ions.

Table 2: Hypothetical MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

|---|---|---|

| 168.1416 [M+H]⁺ | 108.0813 | C₃H₈O (Propanol) |

| 168.1416 [M+H]⁺ | 139.1021 | C₂H₅ (Ethyl radical) |

Application of Soft Ionization Techniques for Molecular Ion Stability and Identification

Soft ionization techniques are crucial for analyzing molecules that are prone to fragmentation during the ionization process. These methods impart minimal excess energy to the analyte, increasing the abundance of the intact molecular ion, which is essential for determining the molecular weight.

Electrospray Ionization (ESI): A widely used soft ionization technique where a high voltage is applied to a liquid to create an aerosol. ESI is particularly suitable for polar molecules and would likely produce a strong protonated molecule [M+H]⁺ for this compound.

Atmospheric Pressure Chemical Ionization (APCI): This technique is suitable for less polar, volatile compounds. It involves ionizing the analyte at atmospheric pressure using a corona discharge.

Matrix-Assisted Laser Desorption/Ionization (MALDI): While more commonly used for large biomolecules, MALDI can also be used for smaller organic molecules. The analyte is co-crystallized with a matrix that absorbs laser energy, leading to gentle ionization.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to its structure.

Correlation of Characteristic Vibrational Modes with Specific Structural Features

Both Infrared (IR) and Raman spectroscopy would provide valuable information about the functional groups present in this compound.

Nitrile (C≡N) stretch: A sharp, intense absorption in the IR spectrum and a strong, sharp band in the Raman spectrum would be expected in the range of 2220-2260 cm⁻¹. This is a highly characteristic vibration for the nitrile functional group.

C-O-C (Ether) stretch: The ether linkage would exhibit characteristic stretching vibrations in the region of 1050-1150 cm⁻¹.

C-H stretches: Vibrations corresponding to the C-H bonds of the cyclohexane and propoxy groups would be observed. Sp³ C-H stretches typically appear just below 3000 cm⁻¹.

CH₂ and CH₃ bending vibrations: These would be observed in the fingerprint region of the spectrum (below 1500 cm⁻¹).

The combination of IR and Raman spectroscopy would allow for a comprehensive analysis of the vibrational modes, as some vibrations may be more active in one technique than the other due to selection rules. For instance, the C≡N stretch is typically strong in both IR and Raman spectra.

Table 3: Hypothetical Characteristic Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretching | 2240 - 2250 |

| Ether (C-O-C) | Asymmetric Stretching | 1100 - 1130 |

| Alkane (C-H) | Stretching | 2850 - 2960 |

| Methylene (CH₂) | Scissoring | 1450 - 1470 |

Analysis of Conformational Isomers through Vibrational Signatures

The structural dynamics of this compound are largely defined by the conformational isomerism of the cyclohexane ring. The molecule predominantly adopts a chair conformation to minimize angular and torsional strain. The substitution at the C1 position with both a propoxy and a nitrile group leads to the existence of two principal chair conformers: one where the propoxy group is in an axial orientation and another where it is in an equatorial position. The nitrile group's orientation is linked to that of the propoxy group; in a ring flip, both substituents will change their respective axial or equatorial positions.

The relative stability of these conformers is primarily dictated by steric interactions. The bulkier propoxy group is expected to favor the equatorial position to avoid energetically unfavorable 1,3-diaxial interactions with the axial hydrogen atoms on carbons 3 and 5 of the cyclohexane ring. Consequently, the equatorial conformer is predicted to be the more abundant species at equilibrium.

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a highly sensitive probe for distinguishing between these conformational isomers. Each conformer has a unique geometry and, therefore, a distinct set of vibrational modes and corresponding spectral fingerprint. The differences in the vibrational spectra between the axial and equatorial conformers of this compound can be attributed to variations in local symmetry, vibrational coupling, and the steric environment of the substituents.

Theoretical Vibrational Signatures for Conformational Differentiation

Key spectral regions where differences are anticipated include:

C-O-C Vibrations: The stretching modes of the ether linkage in the propoxy group are sensitive to the conformational environment. A noticeable shift in the frequency of the C-O-C stretching vibration is expected between the axial and equatorial conformers.

Nitrile Stretching Vibration: The C≡N stretching frequency, usually appearing as a sharp band around 2240-2260 cm⁻¹, may exhibit a subtle shift between the two conformers due to differences in electronic effects and coupling with adjacent bonds.

Illustrative Data from Theoretical Analysis

To exemplify the expected outcomes of a detailed vibrational analysis, the following data tables present hypothetical, yet plausible, results from a computational study on the conformational isomers of this compound.

Table 1: Predicted Key Vibrational Frequencies (cm⁻¹) for Conformational Isomers of this compound

| Vibrational Mode | Equatorial Conformer | Axial Conformer | Expected Spectral Region |

|---|---|---|---|

| C≡N Stretch | 2252 | 2248 | 2240-2260 |

| C-H Stretch (Propoxy) | 2965, 2878 | 2968, 2880 | 2850-3000 |

| C-O-C Asymmetric Stretch | 1145 | 1128 | 1070-1150 |

| C-O-C Symmetric Stretch | 1080 | 1095 | 1020-1100 |

Table 2: Hypothetical Relative Intensities of Diagnostic Vibrational Bands

| Wavenumber (cm⁻¹) | Conformer Assignment | Predicted IR Intensity | Predicted Raman Activity |

|---|---|---|---|

| 1145 | Equatorial | Strong | Medium |

| 1128 | Axial | Medium | Low |

| 890 | Equatorial | Medium | Strong |

By comparing experimentally obtained IR and Raman spectra with these theoretically predicted vibrational signatures, it would be possible to assign specific spectral features to the corresponding conformational isomers. Furthermore, the relative intensities of these characteristic bands could be utilized to estimate the population distribution of the axial and equatorial conformers in a given sample.

Theoretical and Computational Chemistry Investigations of 1 Propoxycyclohexane 1 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Energetic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-Propoxycyclohexane-1-carbonitrile at the atomic level. These methods provide a detailed picture of the molecule's electronic structure and energetics, which are key to its reactivity and stability.

Density Functional Theory (DFT) is a powerful and widely used computational method for determining the electronic structure of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-31G(d), can be utilized to determine its optimized geometry and ground state properties. researchgate.netpsu.edu These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.

Table 1: Predicted Ground State Properties of this compound from Theoretical Calculations

| Property | Predicted Value/Description |

| Molecular Formula | C₁₀H₁₇NO |

| Molecular Weight | 167.25 g/mol |

| Optimized Geometry | The cyclohexane (B81311) ring adopts a chair conformation. |

| HOMO-LUMO Gap | Expected to be significant, indicating good stability. |

| Dipole Moment | A notable dipole moment is expected due to the presence of the polar nitrile and ether groups. |

Note: The values in this table are based on general principles of computational chemistry as applied to similar molecules, in the absence of specific published data for this compound.

Ab initio methods, which are based solely on the principles of quantum mechanics without empirical parameters, offer a higher level of accuracy for energy and property predictions. ijert.orgijert.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide benchmark-quality data on the energetics of different conformations and the transition states connecting them.

For this compound, ab initio calculations would be instrumental in accurately determining the relative energies of various conformers, particularly concerning the orientation of the propoxy and nitrile groups. ijert.orgijert.org These high-level calculations can also be used to validate the results obtained from more computationally efficient DFT methods. Due to their computational cost, ab initio methods are often used for smaller, representative molecular fragments or for single-point energy calculations on geometries optimized with DFT.

The conformational flexibility of the cyclohexane ring and the rotational freedom of the propoxy group give rise to a complex potential energy surface for this compound. A thorough conformational analysis is necessary to identify the various stable conformers and to locate the global minimum energy structure. sapub.orgutexas.edu

Computational methods can systematically explore the conformational space by rotating the key dihedral angles and performing geometry optimizations for each starting structure. For this compound, the primary conformational isomers would involve the chair conformations of the cyclohexane ring with the propoxy and nitrile substituents in either axial or equatorial positions. libretexts.orglibretexts.org Due to steric hindrance, it is strongly predicted that the conformer with the larger propoxy group in the equatorial position will be the most stable. masterorganicchemistry.compressbooks.pub The nitrile group, being linear and relatively less bulky, might have a smaller energetic preference for the equatorial position compared to the propoxy group. nih.gov The global minimum is therefore expected to be the chair conformation with both the propoxy and nitrile groups in equatorial or pseudo-equatorial orientations.

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

MD simulations can be used to study the flexibility of the this compound molecule, including the characteristic ring-flipping of the cyclohexane moiety. nih.gov The energy barrier for the chair-to-chair interconversion can be estimated from these simulations. The presence of the geminal propoxy and nitrile substituents on one carbon atom will influence the dynamics of this process. libretexts.orglibretexts.org The simulations would likely show that the molecule spends the vast majority of its time in the lowest energy chair conformation, with infrequent and rapid transitions through higher-energy boat and twist-boat conformations. utexas.edustackexchange.com

The surrounding solvent can have a significant impact on the structure, stability, and reactivity of a molecule. aip.orgresearchgate.net MD simulations, using either explicit or implicit solvent models, can be employed to investigate these solvent effects on this compound. rsc.org

In a polar solvent, it is expected that the conformations with a larger molecular dipole moment will be stabilized. researchgate.net The solvent can also influence the conformational equilibrium by forming hydrogen bonds or other non-covalent interactions with the propoxy and nitrile groups. For instance, a protic solvent might interact with the lone pairs on the oxygen of the propoxy group and the nitrogen of the nitrile group. These interactions can affect the rotational barriers around the C-O and C-C bonds and could potentially influence the reactivity of the molecule by stabilizing or destabilizing transition states for various reactions. rsc.org

Reaction Mechanism Modeling and Kinetic Simulations Relevant to this compound

Prediction of Plausible Reaction Pathways and Identification of Key Intermediates

The synthesis of this compound, an α-aminonitrile, can be theoretically investigated using computational methods to elucidate plausible reaction pathways and identify key intermediates. A primary route for the formation of such compounds is the Strecker synthesis, a well-established method for producing α-amino acids and their derivatives. acs.orgstudysmarter.co.uk Computational modeling, particularly with Density Functional Theory (DFT), allows for a detailed exploration of the reaction mechanism, providing insights into the thermodynamics and kinetics of each step. acs.orgproceedings.science

A plausible pathway for the formation of this compound would involve the reaction of cyclohexanone (B45756) with an ammonia (B1221849) source and a cyanide source, followed by the introduction of the propoxy group. However, a more direct conceptual pathway analogous to the Strecker synthesis would involve the reaction of cyclohexanone with ammonia (or an amine) and hydrocyanic acid, followed by etherification.

Computational studies can model the initial nucleophilic addition of ammonia to the carbonyl group of cyclohexanone to form a hemiaminal intermediate. nih.gov This is followed by dehydration to yield a cyclohexanimine. The subsequent nucleophilic attack of a cyanide ion on the imine carbon forms the α-aminonitrile, in this case, 1-aminocyclohexane-1-carbonitrile. organic-chemistry.org The final step, the addition of the propoxy group, would likely proceed via a nucleophilic substitution reaction, where the amino group is replaced by the propoxy group under specific conditions, or the synthesis could start from 1-propoxycyclohexanone.

Throughout this process, DFT calculations can be employed to determine the geometries and energies of reactants, transition states, and intermediates. proceedings.sciencemdpi.com This allows for the construction of a potential energy surface for the reaction, highlighting the most energetically favorable pathway. Key intermediates, such as the aforementioned hemiaminal and cyclohexanimine, can be structurally and energetically characterized. nih.gov The calculated thermodynamic and kinetic data provide a quantitative description of the reaction, which can be compared with experimental findings if available. acs.org

Computational Analysis of Catalytic Site Interactions and Activity

For instance, in the context of nitrile hydrogenation, which is a related reaction type, computational studies have been used to investigate the influence of the catalyst's crystal phase on selectivity. nih.govacs.org DFT calculations can model the adsorption of reactants and intermediates onto the catalyst surface, elucidating the electronic and geometric factors that govern catalytic activity. acs.org This type of analysis could be hypothetically applied to a potential catalytic synthesis of this compound to understand how different catalyst materials might influence reaction rates and product yields.

Furthermore, computational models can be used to study the active sites of enzymes or metal complexes that could catalyze the formation of nitriles. nih.govacs.org By modeling the interaction between the catalyst's active site and the substrates (e.g., cyclohexanone, an amine, and a cyanide source), researchers can gain insights into the binding modes and the mechanism of catalytic turnover. This can involve identifying key amino acid residues in an enzyme's active site or the coordination environment of a metal catalyst that are crucial for efficient catalysis. nih.gov Such studies are invaluable for the rational design of new and improved catalysts for nitrile synthesis. acs.org

Spectroscopic Data Prediction and Validation Against Experimental Observations

Computational NMR Chemical Shift and Coupling Constant Prediction

Computational methods, particularly DFT, have become indispensable tools for the prediction of Nuclear Magnetic Resonance (NMR) spectra. nih.govrsc.orgmdpi.comyoutube.comyoutube.com These predictions can aid in the structural elucidation and confirmation of molecules like this compound. By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict the chemical shifts (δ) for ¹H and ¹³C atoms. nih.govmdpi.com

The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. mdpi.com Modern approaches often combine DFT calculations with machine learning algorithms to achieve predictions with high accuracy, often rivaling experimental error margins. nih.govrsc.org For this compound, a computational prediction would provide a theoretical spectrum that can be compared with experimental data to confirm the structure.

Below is a hypothetical table of predicted ¹³C and ¹H NMR chemical shifts for this compound. These values are illustrative and based on typical chemical shift ranges for the functional groups present in the molecule.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C≡N | 120-125 | -O-CH₂- | 3.5-3.8 |

| C-CN | 70-75 | -CH₂-CH₂-CH₃ | 1.6-1.9 |

| -O-CH₂- | 65-70 | -CH₂-CH₃ | 0.9-1.1 |

| Cyclohexane C | 25-40 | Cyclohexane H | 1.2-2.0 |

Simulated Vibrational Spectra for Comparison with Experimental IR/Raman Data

In addition to NMR data, computational chemistry can be used to simulate the vibrational spectra (Infrared and Raman) of molecules. researchgate.netnih.govresearchgate.netchemrxiv.orgnih.gov These simulations are valuable for interpreting experimental spectra and assigning specific vibrational modes to the observed absorption bands. DFT calculations are commonly employed to compute the harmonic vibrational frequencies of a molecule. researchgate.netnih.gov

The following is a hypothetical table of predicted vibrational frequencies for some of the key functional groups in this compound. These values are for illustrative purposes.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Spectrum |

|---|---|---|---|

| -C≡N | Stretching | 2220-2260 | IR, Raman |

| C-O | Stretching | 1050-1150 | IR |

| C-H (alkane) | Stretching | 2850-3000 | IR, Raman |

| C-H (alkane) | Bending | 1350-1470 | IR, Raman |

Cheminformatics and Machine Learning Approaches for Structure-Reactivity Prediction in Analogs

QSAR models correlate the chemical structure of a series of compounds with their biological activity. mdpi.com For example, a QSAR study could be performed on a library of substituted cyclohexanecarbonitrile (B123593) analogs to predict their potential biological activity, such as their efficacy as enzyme inhibitors. nih.govnih.gov This involves calculating a set of molecular descriptors for each analog and using statistical methods or machine learning algorithms to build a predictive model. mdpi.com

Reactivity and Organic Transformations Involving 1 Propoxycyclohexane 1 Carbonitrile

Transformations of the Nitrile Functional Group

The nitrile group (-C≡N) in 1-propoxycyclohexane-1-carbonitrile is a versatile synthetic handle, susceptible to reduction, hydrolysis, and nucleophilic addition reactions. These transformations provide pathways to a variety of important chemical structures, including amines, aldehydes, carboxylic acids, and ketones.

Reduction Reactions to Amines or Aldehydes

The carbon-nitrogen triple bond of the nitrile can be fully or partially reduced to yield primary amines or aldehydes, respectively. The choice of reducing agent is critical in determining the final product.

Reduction to Primary Amines: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of completely reducing the nitrile to a primary amine. The reaction typically proceeds by the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile, followed by an aqueous workup to yield (1-propoxycyclohexyl)methanamine.

Table 1: General Conditions for Nitrile Reduction to Primary Amines

| Reagent | Solvent | Reaction Conditions | Product |

|---|

Partial Reduction to Aldehydes: Milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can be employed to achieve the partial reduction of the nitrile to an aldehyde. This reaction is typically carried out at low temperatures to prevent over-reduction to the amine. The intermediate imine formed is hydrolyzed upon workup to afford 1-propoxycyclohexane-1-carbaldehyde.

Table 2: General Conditions for Nitrile Reduction to Aldehydes

| Reagent | Solvent | Reaction Conditions | Product |

|---|

Hydrolysis Pathways to Carboxylic Acids or Amides

The nitrile group can be hydrolyzed under either acidic or basic conditions to produce carboxylic acids or amides. The reaction proceeds through the initial formation of an amide intermediate, which can sometimes be isolated under carefully controlled conditions.

Acid-Catalyzed Hydrolysis: Heating this compound in the presence of a strong aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), leads to the formation of 1-propoxycyclohexane-1-carboxylic acid and the corresponding ammonium (B1175870) salt.

Base-Catalyzed Hydrolysis: Alternatively, treatment with a strong aqueous base, like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidification, also yields the carboxylic acid. The initial product of basic hydrolysis is the carboxylate salt.

Table 3: General Conditions for Nitrile Hydrolysis

| Conditions | Reagents | Product (after workup) |

|---|---|---|

| Acidic | Aqueous HCl or H₂SO₄, heat | 1-Propoxycyclohexane-1-carboxylic acid |

Nucleophilic Addition Reactions to the Carbonitrile (e.g., Grignard additions to nitriles)

The electrophilic carbon atom of the nitrile group is susceptible to attack by strong nucleophiles, such as Grignard reagents (R-MgX). This reaction provides a valuable method for the formation of ketones. The Grignard reagent adds to the nitrile to form an intermediate imine salt, which is then hydrolyzed in a separate step to yield a ketone. For instance, the reaction of this compound with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), followed by acidic workup, would produce 1-(1-propoxycyclohexyl)ethan-1-one.

Table 4: General Scheme for Grignard Addition to Nitriles

| Step | Reagents | Intermediate/Product |

|---|---|---|

| 1 | Grignard Reagent (e.g., R'MgX) in ether or THF | Intermediate imine salt |

Reactions of the Ether Linkage

The ether linkage in this compound, while generally stable, can undergo cleavage under forcing conditions. The presence of the geminal nitrile group can influence the reactivity of the ether.

Ether Cleavage Reactions under Acidic or Basic Conditions

Acidic Cleavage: Ethers are most commonly cleaved by strong acids, particularly hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI). sigmaaldrich.comacs.orgbyjus.comnih.govexlibrisgroup.com The reaction mechanism can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether. sigmaaldrich.comacs.orgbyjus.comnih.govexlibrisgroup.com For this compound, the cleavage would likely occur at the bond between the propyl group and the ether oxygen, as the other carbon is a quaternary center and less susceptible to direct nucleophilic attack. Protonation of the ether oxygen would be followed by nucleophilic attack of the halide ion on the propyl group, yielding 1-hydroxycyclohexane-1-carbonitrile and a propyl halide.

Table 5: General Conditions for Acidic Ether Cleavage

| Reagent | Reaction Conditions | Potential Products |

|---|

Basic Cleavage: Cleavage of ethers under basic conditions is generally much more difficult and requires very strong bases. For a simple alkyl ether like the one in this compound, cleavage under basic conditions is not a typical or synthetically useful reaction.

Rearrangement and Isomerization Pathways of the Propyloxy Moiety

While less common, rearrangement reactions involving the propyloxy group could potentially occur under specific catalytic or thermal conditions. However, without specific literature precedence for this particular molecule, any proposed pathways would be speculative. General ether rearrangements are not prevalent under standard laboratory conditions.

Cyclohexane (B81311) Ring Transformations

Transformations involving the cyclohexane ring of this compound can be challenging due to the saturated and sterically hindered nature of the ring. However, specific reactions can be envisioned based on established principles of organic chemistry.

Direct electrophilic or nucleophilic substitution on the unsubstituted carbons of the cyclohexane ring of this compound is generally not a feasible reaction pathway. Aliphatic C-H bonds are strong and unreactive towards most electrophiles and nucleophiles under standard conditions. wikipedia.org

Electrophilic aliphatic substitution typically requires the presence of activating groups or proceeds through high-energy intermediates like carbanions. wikipedia.org In the case of this compound, the electron-withdrawing nature of the nitrile and propoxy groups at the C1 position would deactivate the ring towards electrophilic attack.

Nucleophilic substitution on the cyclohexane ring would necessitate the presence of a good leaving group on one of the ring carbons, which is absent in the parent molecule. Therefore, direct substitution reactions on the aliphatic ring are not a characteristic feature of the reactivity of this compound.

Functionalization at the alpha positions to the nitrile and ether groups (the C2 and C6 positions of the cyclohexane ring) is a more plausible transformation. The presence of the electron-withdrawing nitrile group can facilitate deprotonation at the adjacent C2 and C6 positions under the influence of a strong base, forming a carbanion. This carbanion can then react with various electrophiles, leading to the introduction of new functional groups. This type of reaction is a common strategy for the alpha-functionalization of nitriles.

The general mechanism for alpha-functionalization can be depicted as follows:

Deprotonation: A strong base removes a proton from the alpha-carbon (C2 or C6) to form a resonance-stabilized carbanion.

Electrophilic Attack: The carbanion acts as a nucleophile and attacks an electrophile (e.g., an alkyl halide, aldehyde, or ketone).

While specific examples for this compound are not extensively documented in readily available literature, the reactivity pattern is well-established for similar α-cyano substituted cyclic systems. For instance, the alpha alkylation of ketones via enolates is a widely used synthetic method. youtube.com Similarly, the formation of an enolate-like species from this compound would enable its reaction with electrophiles.

Table 1: Plausible Alpha-Functionalization Reactions of this compound

| Reactant | Electrophile | Product | Reaction Type |

| This compound | Alkyl Halide (R-X) | 2-Alkyl-1-propoxycyclohexane-1-carbonitrile | Alkylation |

| This compound | Aldehyde (R-CHO) | 2-(1-Hydroxyalkyl)-1-propoxycyclohexane-1-carbonitrile | Aldol-type addition |

| This compound | Ketone (R-CO-R') | 2-(1-Hydroxyalkyl)-1-propoxycyclohexane-1-carbonitrile | Aldol-type addition |

It is important to note that these reactions would likely require careful optimization of reaction conditions, including the choice of base and solvent, to achieve good yields and selectivity.

Stereoselective and Regioselective Reactions of this compound

The chiral center at the C1 position of this compound introduces the possibility of stereoselective reactions. Furthermore, the presence of multiple reactive sites allows for the study of regioselectivity.

When this compound, which is chiral, undergoes reactions that generate a new stereocenter, the formation of diastereomers is possible. The control and prediction of diastereoselectivity depend on the reaction mechanism and the steric and electronic influences of the existing chiral center. masterorganicchemistry.com

For example, in the alpha-functionalization reactions discussed in section 5.3.2, the approach of the electrophile to the planar carbanion intermediate can be influenced by the bulky propoxy and nitrile groups. This can lead to a preferential formation of one diastereomer over the other. The study of reactions on substituted cyclic systems has shown that the existing substituents can effectively direct the stereochemical outcome of a reaction. researchgate.netnih.gov

Enantioselective synthesis involving this compound would typically require the use of a chiral auxiliary, a chiral catalyst, or a chiral reagent. pressbooks.pubnih.gov For instance, an enantioselective deprotonation of the prochiral C2/C6 positions using a chiral base could lead to an enantioenriched carbanion, which upon reaction with an electrophile would yield an enantioenriched product.

The principles of enantioselective synthesis are well-established, often relying on creating a chiral environment around the substrate to favor one reaction pathway. pressbooks.pub While specific data for this compound is scarce, the general strategies for achieving enantioselectivity would be applicable.

Role of this compound as a Substrate in Complex Organic Syntheses

While not a widely cited building block, this compound possesses functionalities that could be leveraged in the synthesis of more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a ketone, providing access to a variety of other compound classes.

For instance, the hydrolysis of the nitrile group would yield 1-propoxycyclohexane-1-carboxylic acid, a functionalized cyclohexane derivative. Subsequent transformations of the carboxylic acid could lead to the synthesis of esters, amides, or other derivatives.

The reduction of the nitrile group would afford (1-propoxycyclohexyl)methanamine, introducing a primary amine functionality that can be further elaborated.

The potential of this compound as a substrate in complex syntheses lies in its ability to serve as a scaffold onto which other functionalities can be introduced in a controlled manner, particularly through the alpha-functionalization reactions and subsequent transformations of the nitrile group. The stereochemical information embedded in the molecule could also be transferred to the final product in a stereoselective synthesis.

Applications of 1 Propoxycyclohexane 1 Carbonitrile in Advanced Chemical Synthesis

Utility as a Versatile Chemical Building Block for Diverse Organic Scaffolds

The structure of 1-Propoxycyclohexane-1-carbonitrile makes it a potentially valuable building block for the synthesis of more complex molecular architectures. The nitrile group can undergo a variety of chemical transformations, serving as a precursor to amines, carboxylic acids, amides, and ketones. The propoxy group, being a stable ether linkage, can influence the molecule's solubility and reactivity, and in some contexts, could be cleaved under specific acidic conditions.

The cyclohexane (B81311) ring provides a rigid, three-dimensional scaffold that can be further functionalized. The combination of these features in a single molecule allows for the potential construction of diverse organic scaffolds, including spirocycles and other polycyclic systems, which are of interest in medicinal chemistry and materials science.

Precursor in the Synthesis of Complex Organic Molecules and Intermediates for Specialty Chemicals

As a derivative of a cyanohydrin, this compound can be envisioned as a protected form of a ketone (cyclohexanone). The nitrile group can be hydrolyzed to a carboxylic acid, or reduced to an amine, leading to the formation of 1-propoxycyclohexanecarboxylic acid or (1-propoxycyclohexyl)methanamine, respectively. These transformations would yield bifunctional molecules that could serve as monomers for polymerization or as intermediates in the synthesis of specialty chemicals, such as pharmaceuticals, agrochemicals, or fragrances.

The reactivity of cyanohydrin ethers, a class of compounds to which this compound belongs, has been explored in the context of umpolung reactivity. This allows the typically electrophilic carbonyl carbon to function as a nucleophile, enabling the formation of carbon-carbon bonds that are otherwise challenging to construct.

Development of New Synthetic Methodologies Utilizing its Unique Structural Features

The development of novel synthetic methodologies could potentially leverage the specific structural attributes of this compound. For instance, the proximity of the ether and nitrile functionalities could be exploited in intramolecular cyclization reactions to form unique heterocyclic systems. Furthermore, the quaternary carbon center could serve as a linchpin in the assembly of sterically hindered molecules.

Research into the catalytic activation of the C-CN or C-O bonds in such systems could open new avenues for synthetic transformations, leading to the development of more efficient and selective chemical reactions.

Contributions to Sustainable Chemical Processes through its Transformations

While no direct contributions of this compound to sustainable chemistry have been documented, its potential role can be considered. If its synthesis can be achieved from renewable feedstocks, and its transformations are designed to be atom-economical and energy-efficient, it could contribute to greener synthetic pathways. For example, catalytic methods for its synthesis and subsequent reactions would be preferable to stoichiometric approaches. The development of solvent-free or aqueous reaction conditions for its transformations would further enhance its sustainability profile.

Future Perspectives and Challenges in the Academic Study of 1 Propoxycyclohexane 1 Carbonitrile

Exploration of Emerging Synthetic Methodologies for Architecturally Complex Analogs

The synthesis of 1-Propoxycyclohexane-1-carbonitrile itself can be envisioned through established organic chemistry principles, likely involving the nucleophilic addition of a cyanide source to a propoxy-substituted cyclohexanone (B45756) derivative. However, the future of its synthetic chemistry lies in the development of methodologies to create architecturally complex analogs with high levels of stereocontrol.

A significant challenge and opportunity will be the stereoselective synthesis of analogs with multiple stereocenters. The creation of quaternary stereocenters, such as the C1 position in the parent molecule, is a formidable task in organic synthesis. rsc.orgnih.gov Future research will likely focus on developing catalytic asymmetric methods to access enantiomerically enriched derivatives. For instance, the use of chiral catalysts in the addition of cyanide to a prochiral cyclohexanone precursor could establish the initial stereocenter. Furthermore, methods for the desymmetrization of prochiral cyclohexadienones using biocatalysis, such as ene-reductases, could offer an environmentally benign route to chiral cyclohexenones that can be further elaborated into this compound analogs. acs.org

Moreover, the development of one-pot or tandem reaction sequences will be a key area of investigation to improve synthetic efficiency and sustainability. google.com For example, a regio-selective Michael-Claisen condensation could be adapted to build the substituted cyclohexane-1,3-dione core, which can then be further functionalized. google.com The exploration of borrowing hydrogen methodologies, where alcohols are used as alkylating agents, could provide a green and atom-economical approach for introducing the propoxy group or other alkoxy functionalities. rsc.orgorganic-chemistry.org

Interactive Table: Potential Synthetic Strategies for this compound Analogs

| Synthetic Approach | Key Features | Potential Advantages | Foreseen Challenges |

| Asymmetric Cyanation | Use of chiral Lewis acids or organocatalysts | High enantioselectivity | Catalyst design and optimization |

| Biocatalytic Desymmetrization | Employing enzymes like ene-reductases | Green, high stereoselectivity | Substrate scope and enzyme stability |

| Tandem Reactions | Multi-step synthesis in a single pot | Increased efficiency, reduced waste | Compatibility of reagents and conditions |

| C-H Functionalization | Direct introduction of functional groups | Atom economy, novel disconnections | Regio- and stereoselectivity control |

Integration of Advanced Experimental and Computational Studies for Predictive Modeling

The interplay between experimental work and computational modeling will be crucial in accelerating the understanding of this compound and its derivatives. Density Functional Theory (DFT) calculations, for instance, can provide deep insights into the conformational preferences of the substituted cyclohexane (B81311) ring. The chair conformation is the most stable for cyclohexane, but the presence of substituents can lead to different energetic preferences for axial versus equatorial positions. libretexts.orgyoutube.compressbooks.pub For this compound, computational studies can predict the most stable conformer and the energy barriers for ring flipping, which will influence its reactivity.

Furthermore, computational modeling can be instrumental in elucidating reaction mechanisms. For example, in exploring novel transformations of the nitrile or propoxy groups, DFT calculations can help to map out potential energy surfaces, identify transition states, and predict the feasibility of different reaction pathways. This predictive power can guide experimental design, saving time and resources. For instance, understanding the mechanism of a photocatalyzed epimerization of a quaternary stereocenter could allow for the rational design of new catalysts and substrates. acs.org

The integration of experimental data from techniques like X-ray crystallography and NMR spectroscopy with computational models will lead to a more robust and comprehensive understanding of the structure-property relationships in this class of molecules. This synergistic approach will be vital for designing analogs with specific desired properties for various applications.

Discovery of Novel Reactivity and Transformation Pathways for its Functional Groups

The nitrile and propoxy groups of this compound offer a rich playground for exploring novel reactivity. The nitrile group is highly versatile and can be transformed into a variety of other functional groups, including amines, carboxylic acids, and ketones. While standard transformations are well-documented, future research could uncover more selective and milder methods for these conversions in the context of the bifunctional nature of the molecule.

A particularly interesting area for exploration is the reactivity of the α-position to the nitrile group. The α-hydrogens are acidic and can be deprotonated to form a resonance-stabilized anion, which can then act as a nucleophile in alkylation reactions. chegg.comlibretexts.orglibretexts.org This allows for the introduction of further complexity at the C1 position. The Thorpe reaction, a self-condensation of nitriles, could also be a potential, albeit sometimes unexpected, reaction pathway for α-alkoxynitriles under strongly basic conditions. mdpi.com

The propoxy group, an ether functionality, is generally considered stable. However, cleavage of the ether bond under specific conditions could provide a route to cyclohexanol (B46403) derivatives. Furthermore, the interaction between the propoxy and nitrile groups, particularly their influence on each other's reactivity, is an unexplored area that could lead to the discovery of unique chemical transformations. For instance, the alkoxy group might influence the stereochemical outcome of reactions at the nitrile or the cyclohexane ring.

Interactive Table: Potential Transformations of this compound

| Functional Group | Reaction Type | Potential Products | Research Focus |

| Nitrile | Reduction | 1-(Aminomethyl)-1-propoxycyclohexane | Selective and mild reducing agents |

| Nitrile | Hydrolysis | 1-Propoxycyclohexane-1-carboxylic acid | Controlled hydrolysis conditions |

| Nitrile | Grignard Reaction | (1-Propoxycyclohexyl)(alkyl)methanone | Exploring the scope of Grignard reagents |

| α-Carbon | Alkylation | 1-Alkoxy-1-alkylcyclohexane-1-carbonitriles | Stereoselective alkylation methods |

| Propoxy Group | Ether Cleavage | 1-Hydroxycyclohexane-1-carbonitrile | Selective cleavage reagents |

Interdisciplinary Research Opportunities in Catalysis, Materials Science, and Green Chemistry

The unique structural features of this compound and its potential analogs open up avenues for interdisciplinary research.

Catalysis: The cyclohexane scaffold can serve as a ligand backbone for the development of new catalysts. researchgate.net By introducing appropriate functional groups, derivatives of this compound could be used to synthesize novel chiral ligands for asymmetric catalysis. The selective oxidation of the cyclohexane ring itself, a challenging but important industrial process, could be explored using catalysts designed to interact specifically with the substituted cyclohexane. mdpi.commdpi.com

Materials Science: Functionalized cyclohexanes are building blocks for various materials. The presence of both a polar nitrile group and a more nonpolar propoxycyclohexane (B12942481) framework suggests that derivatives could exhibit interesting self-assembly properties or be used as monomers in polymerization reactions. For example, the nitrile group could be involved in the formation of ordered structures or be a site for further polymerization. The potential for creating novel polymers or functional materials with tailored properties is a significant area for future investigation.

Green Chemistry: The principles of green chemistry will undoubtedly shape the future academic study of this compound. This includes the development of environmentally benign synthetic methods, such as biocatalysis and the use of renewable starting materials. acs.org The exploration of solvent-free reaction conditions or the use of greener solvents will also be a key consideration. Furthermore, understanding the complete life cycle of these compounds, from synthesis to potential degradation pathways, will be an important aspect of ensuring their environmental sustainability.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.